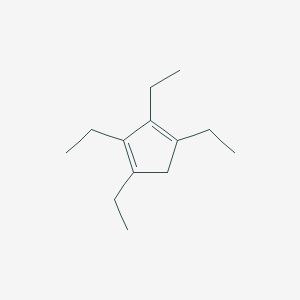![molecular formula C14H13N3O4 B3363788 1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid CAS No. 1050909-91-5](/img/structure/B3363788.png)
1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid
Overview
Description
This compound is a heterocyclic compound . It consists of a piperidine ring with a carboxylic acid moiety . The compound also contains a cyano group and a furan ring, which are attached to an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a carboxylic acid moiety, a cyano group, a furan ring, and an oxazole ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Activity in Serotonin Antagonism
The synthesis of compounds involving the furan and piperidine structures, similar to 1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid, has been explored for their potential activity as serotonin (5-HT2) antagonists. These compounds, derived from reactions involving furan and piperidine analogs, have demonstrated potent in vitro activities, highlighting their potential therapeutic applications in conditions influenced by serotonin pathways (Watanabe et al., 1993).
Neuroinflammation Imaging
Research on compounds structurally related to 1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid has led to the development of novel PET radiotracers for imaging neuroinflammation. Specifically, derivatives targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) have been synthesized for noninvasive imaging of microglial activation in various neuropsychiatric disorders, demonstrating the compound's relevance in neuroinflammatory and neurodegenerative disease research (Horti et al., 2019).
Antidepressant and Antianxiety Activities
Derivatives structurally similar to the focal compound have been synthesized and evaluated for their antidepressant and antianxiety activities. Studies involving the synthesis of piperazine compounds with furan and oxazole moieties have shown significant potential in reducing immobility times in animal models, suggesting their use in the treatment of depression and anxiety-related disorders (Kumar et al., 2017).
Antimicrobial Activities
Research has also been conducted on azole derivatives containing the furan moiety for their antimicrobial properties. These studies have demonstrated the potential of furan-based compounds in combating microbial infections, providing a basis for the development of new antimicrobial agents (Başoğlu et al., 2013).
Analytical and Spectral Studies
Furan ring-containing ligands, including those with piperidine structures, have been analyzed for their spectral properties and potential applications in chelating metal ions. Such compounds have been explored for their antimicrobial activities, demonstrating the broad applicability of furan-based compounds in both analytical chemistry and therapeutic contexts (Patel, 2020).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activity and therapeutic uses. The pyrrolidine ring, which is part of this compound, is a common feature in many biologically active compounds and is often used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, this compound could potentially be used as a scaffold for the development of new drugs.
properties
IUPAC Name |
1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c15-8-10-13(17-5-3-9(4-6-17)14(18)19)21-12(16-10)11-2-1-7-20-11/h1-2,7,9H,3-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVVSOCEWJGOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(N=C(O2)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




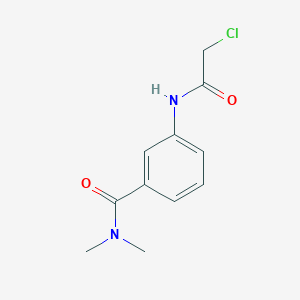
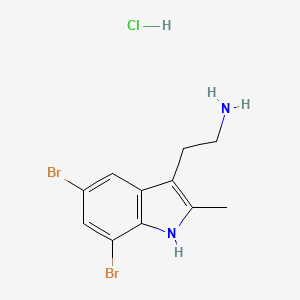
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride](/img/structure/B3363725.png)
![1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one](/img/structure/B3363728.png)
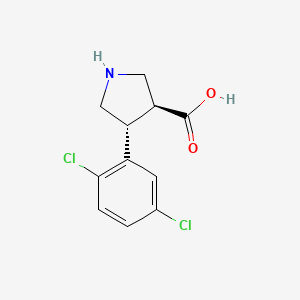

![5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid](/img/structure/B3363743.png)
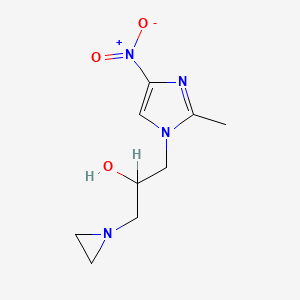
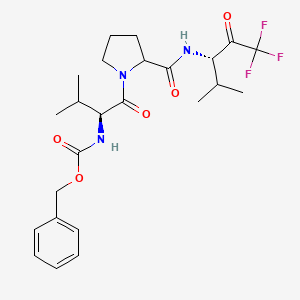
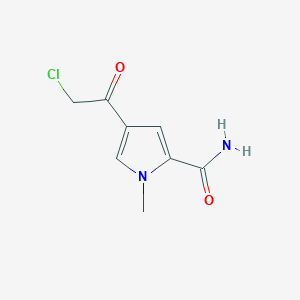

![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B3363792.png)
